molecular formula C10H10ClNO4S B13314606 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride CAS No. 1443981-53-0

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride

Cat. No.: B13314606
CAS No.: 1443981-53-0
M. Wt: 275.71 g/mol
InChI Key: ZDBJZZVZWUEIEH-UHFFFAOYSA-N
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Description

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO4S. It is a member of the benzoxazepine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride is unique due to its specific sulfonyl chloride functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development .

Properties

CAS No.

1443981-53-0

Molecular Formula

C10H10ClNO4S

Molecular Weight

275.71 g/mol

IUPAC Name

4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepine-7-sulfonyl chloride

InChI

InChI=1S/C10H10ClNO4S/c1-12-4-5-16-9-3-2-7(17(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3

InChI Key

ZDBJZZVZWUEIEH-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl

Origin of Product

United States

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